3,4-Difluorophenylacetic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

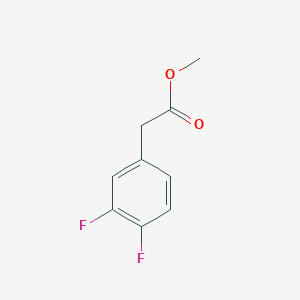

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJCEHMQHERFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592697 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210530-71-5 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Difluorophenylacetic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3,4-Difluorophenylacetic acid methyl ester is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its fluorinated phenylacetic acid motif is of significant interest due to the ability of fluorine to modulate metabolic stability, binding affinity, and lipophilicity of lead compounds. A thorough understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry and for predicting the behavior of more complex molecules derived from it. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, supported by established analytical methodologies.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These properties are crucial for handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3,4-difluorophenyl)acetate | [1] |

| CAS Number | 210530-71-5 | [1] |

| Molecular Formula | C9H8F2O2 | [1] |

| Molecular Weight | 186.16 g/mol | [2] |

| Physical State | Liquid | [1] |

| Purity | 98% | [2] |

| Predicted Boiling Point | 211.0 ± 25.0 °C | [2] |

| Predicted Density | 1.235 ± 0.06 g/cm³ | [2] |

| Canonical SMILES | COC(=O)CC1=CC=C(F)C(F)=C1 | [1] |

| InChI Key | WXOJCEHMQHERFQ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH2-) protons, and the methyl (-OCH3) protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atoms. The methylene protons will likely appear as a singlet, and the methyl protons as a sharp singlet.

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit characteristic splitting (carbon-fluorine coupling).

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, and the C-F bonds of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum. The molecular ion peak [M]⁺ should correspond to the molecular weight of the compound (186.16).

Physicochemical Parameters in Drug Discovery

Parameters such as lipophilicity (LogP), acidity/basicity (pKa), and stability are critical in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination [3][4][5]

This widely accepted "gold standard" method directly measures the partition coefficient.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of physiological pH, typically 7.4 for LogD) with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl2-(3,4-difluorophenyl)acetate , 98% , 210530-71-5 - CookeChem [cookechem.com]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. encyclopedia.pub [encyclopedia.pub]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to Methyl 2-(3,4-difluorophenyl)acetate (CAS 210530-71-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Methyl 2-(3,4-difluorophenyl)acetate, identified by CAS Number 210530-71-5, is a specialized chemical intermediate that holds significant value in the landscape of modern drug discovery and medicinal chemistry.[1] While a simple ester in structure, its utility is derived from the strategically placed fluorine atoms on the phenyl ring. The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's high electronegativity and small atomic radius allow it to modulate a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[4][5] Specifically, the 3,4-difluoro substitution pattern is frequently employed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[6]

This guide provides a comprehensive technical overview of Methyl 2-(3,4-difluorophenyl)acetate, covering its synthesis, detailed analytical characterization, and its application as a versatile building block for creating advanced pharmaceutical intermediates. The content is structured to provide not just procedural steps, but the underlying scientific rationale essential for its effective use in a research and development setting.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis. The key identifying and physical characteristics of Methyl 2-(3,4-difluorophenyl)acetate are summarized below.

| Property | Value | Reference |

| CAS Number | 210530-71-5 | [1] |

| IUPAC Name | methyl 2-(3,4-difluorophenyl)acetate | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Liquid | [1] |

| Typical Purity | ≥97% | [1] |

| SMILES | COC(=O)CC1=CC=C(F)C(F)=C1 | [1] |

| InChI Key | WXOJCEHMQHERFQ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of Methyl 2-(3,4-difluorophenyl)acetate is the acid-catalyzed esterification of its corresponding carboxylic acid, 3,4-Difluorophenylacetic acid (CAS 658-93-5).[7] This classic transformation, known as the Fischer-Speier esterification, is an equilibrium process favored by the use of excess alcohol (methanol) and the removal of water.[8]

The Fischer Esterification Mechanism

The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism. The acid catalyst (typically H₂SO₄) serves a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to make the hydroxyl group a good leaving group (water), which is subsequently eliminated to form the protonated ester. A final deprotonation step regenerates the acid catalyst and yields the final product.[8]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. nbinno.com [nbinno.com]

- 7. 3,4-二氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fischer Esterification [organic-chemistry.org]

A Technical Guide to the Spectral Analysis of Methyl 2-(3,4-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for methyl 2-(3,4-difluorophenyl)acetate (CAS No. 210530-71-5), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of organic spectroscopy, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Overview

Methyl 2-(3,4-difluorophenyl)acetate is a substituted phenylacetic acid ester. Its structure, presented below, consists of a difluorinated benzene ring attached to a methyl acetate moiety. This unique combination of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and quality control in synthetic applications.

Caption: Molecular Structure of Methyl 2-(3,4-difluorophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 2-(3,4-difluorophenyl)acetate, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like methyl 2-(3,4-difluorophenyl)acetate would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 2-(3,4-difluorophenyl)acetate is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.2 | Multiplet (m) | 3H | J(H,F) and J(H,H) |

| Methylene (-CH₂-) | ~3.6 | Singlet (s) | 2H | |

| Methyl (-OCH₃) | ~3.7 | Singlet (s) | 3H |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (7.0 - 7.2 ppm): The three protons on the difluorinated benzene ring will appear in the aromatic region. Due to coupling with each other and with the two fluorine atoms, this signal is expected to be a complex multiplet. The electron-withdrawing nature of the fluorine atoms will cause these protons to be deshielded and appear at a relatively downfield chemical shift.

-

Methylene Protons (~3.6 ppm): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet. The proximity to these two electron-withdrawing groups results in their deshielding.

-

Methyl Protons (~3.7 ppm): The three protons of the methyl ester group are in a distinct chemical environment and will also appear as a singlet. The adjacent oxygen atom causes a significant downfield shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling |

| Carbonyl (C=O) | ~171 | |

| Aromatic C-F | 148 - 152 | Doublet (d) |

| Aromatic C-H | 115 - 125 | |

| Aromatic C-C | 130 - 135 | |

| Methylene (-CH₂-) | ~40 | |

| Methyl (-OCH₃) | ~52 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (~171 ppm): The carbon of the ester carbonyl group is highly deshielded and appears at the lowest field.

-

Aromatic Carbons (115 - 152 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the fluorine atoms will appear as doublets due to one-bond C-F coupling, and their chemical shifts will be significantly affected by the high electronegativity of fluorine. The other aromatic carbons will also show coupling to the fluorine atoms (two- and three-bond C-F coupling), though with smaller coupling constants.

-

Methylene Carbon (~40 ppm): The methylene carbon will appear at a characteristic chemical shift for a carbon atom situated between an aromatic ring and a carbonyl group.

-

Methyl Carbon (~52 ppm): The methyl carbon of the ester group will be found at a typical upfield position.

Caption: A generalized workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a liquid sample like methyl 2-(3,4-difluorophenyl)acetate is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of methyl 2-(3,4-difluorophenyl)acetate will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1750 - 1735 | Strong |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

| C-F stretch | 1300 - 1100 | Strong |

| C-O stretch (ester) | 1250 - 1000 | Strong |

Interpretation of IR Spectrum:

-

C-H Stretching (3100 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C=O Stretching (1750 - 1735 cm⁻¹): A very strong and sharp absorption band in this region is the most characteristic feature of the ester functional group.[1]

-

C=C Stretching (1600 - 1475 cm⁻¹): Absorptions in this region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-F Stretching (1300 - 1100 cm⁻¹): Strong absorptions in this region are expected due to the C-F bonds on the aromatic ring.

-

C-O Stretching (1250 - 1000 cm⁻¹): The ester group will also exhibit strong C-O stretching vibrations in this fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small and volatile organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum of methyl 2-(3,4-difluorophenyl)acetate will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 186 | [M]⁺ | Molecular Ion |

| 127 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the benzyl moiety |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Interpretation of Mass Spectrum:

-

Molecular Ion (m/z 186): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the compound.

-

Loss of Methoxycarbonyl Radical (m/z 127): A common fragmentation pathway for phenylacetic esters is the cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of a stable benzyl-type cation.

-

Tropylium Ion (m/z 91): The benzyl cation can further rearrange to the highly stable tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group.

-

Methoxycarbonyl Cation (m/z 59): The presence of a peak at m/z 59 would be indicative of the ester functionality.

Caption: Predicted major fragmentation pathways for methyl 2-(3,4-difluorophenyl)acetate in EI-MS.

Conclusion

The comprehensive spectral analysis of methyl 2-(3,4-difluorophenyl)acetate, encompassing NMR, IR, and MS techniques, provides a detailed and robust characterization of this important chemical intermediate. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists in confirming the identity and purity of this compound in various stages of drug discovery and development. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural assignment.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Difluorophenylacetic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3,4-difluorophenylacetic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The inherent flexibility of the ester side chain in relation to the difluorinated aromatic ring gives rise to distinct conformational isomers that can significantly influence its reactivity and biological activity. This document outlines a multi-faceted approach, integrating computational modeling with established spectroscopic and crystallographic techniques, to fully characterize these conformational preferences. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a framework for data analysis and interpretation. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to better understand and manipulate the physicochemical properties of this important molecule.

Introduction: The Significance of Molecular Conformation

The biological activity and chemical reactivity of a molecule are not solely determined by its atomic composition and connectivity, but are profoundly influenced by its three-dimensional arrangement in space—its conformation. For molecules with rotatable bonds, such as this compound, a multitude of conformations are possible, each with a distinct energy level. The relative populations of these conformers at equilibrium, as described by the Boltzmann distribution, dictate the molecule's overall properties.

The subject of this guide, this compound (IUPAC name: methyl 2-(3,4-difluorophenyl)acetate[1]), possesses two key rotatable bonds that define its conformational space: the C-C bond between the phenyl ring and the carbonyl group, and the C-O bond of the ester. The orientation of the ester group relative to the aromatic ring is of particular interest, as it can be influenced by subtle electronic and steric interactions involving the fluorine substituents. Understanding the preferred conformation(s) is crucial for predicting reaction outcomes, designing more effective catalysts, and understanding its interaction with biological targets.

Theoretical Framework: Predicting Conformational Preferences

Before embarking on experimental characterization, computational chemistry provides a powerful and cost-effective means to explore the potential energy surface of this compound and identify its low-energy conformers.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the geometries and relative energies of molecular conformers. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), we can perform a systematic conformational search.

Caption: Workflow for computational conformational analysis of this compound.

The primary focus of this analysis is the dihedral angle defined by the plane of the phenyl ring and the plane of the ester group. It is hypothesized that two primary conformers exist: a syn conformer, where the carbonyl oxygen is oriented towards the aromatic ring, and an anti conformer, where it is oriented away.[2]

Predicted Conformers and Relative Energies

Based on computational studies of similar phenylacetate esters, it is anticipated that the ester group will be largely coplanar with the aromatic ring to maximize π-conjugation.[2] The relative energies of the syn and anti conformers are expected to be close, with the exact energy difference influenced by dipole-dipole interactions between the carbonyl group and the C-F bonds.

| Conformer | Dihedral Angle (C-C-C=O) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| syn | ~0° | 0.00 | ~65 |

| anti | ~180° | ~0.5 | ~35 |

| Table 1: Predicted low-energy conformers of this compound from DFT calculations. |

Experimental Verification: A Multi-Technique Approach

While computational methods provide a strong theoretical foundation, experimental validation is paramount. A combination of spectroscopic and crystallographic techniques can provide definitive evidence of the conformational preferences in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3][4] For this compound, both ¹H and ¹⁹F NMR will be invaluable.

NOE experiments (e.g., 2D NOESY or ROESY) can be used to identify through-space interactions between protons. A key experiment would be to look for an NOE between the methoxy protons of the ester and the aromatic protons. The presence and intensity of this correlation can help distinguish between the syn and anti conformers.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova) and analyze the cross-peaks.

Caption: Expected NOE correlations for the syn and anti conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique would reveal the precise bond lengths, bond angles, and dihedral angles of this compound in its crystalline form.

-

Crystal Growth: Grow suitable single crystals of this compound. This can be achieved through slow evaporation of a solution in an appropriate solvent (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

It is important to note that the conformation observed in the solid state may not be the lowest energy conformation in solution, as crystal packing forces can influence the molecular geometry.[3] However, it provides a crucial, high-resolution snapshot of a stable conformation.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of 3,4-difluorophenylacetic acid.[5]

Synthesis Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorophenylacetic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: After completion, neutralize the acid catalyst, remove the excess methanol, and perform a liquid-liquid extraction.

-

Purification: Purify the crude product by column chromatography to yield pure this compound.

Spectroscopic Characterization Data

The identity and purity of the synthesized ester should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons, and the methoxy protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, benzylic carbon, and methoxy carbon. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons. |

| FT-IR | A strong absorption band characteristic of the ester carbonyl stretch (around 1740 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (186.16 g/mol ).[7][8] |

| Table 2: Expected spectroscopic data for the characterization of this compound. |

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the elucidation of the molecular structure and conformation of this compound. By combining the predictive power of computational chemistry with the definitive insights from NMR spectroscopy and X-ray crystallography, a complete picture of its conformational landscape can be achieved.

Future work could involve studying the influence of different solvents on the conformational equilibrium using NMR, as well as investigating the impact of the observed conformations on the reactivity of the benzylic position. A deeper understanding of these structure-property relationships will undoubtedly facilitate the rational design of new molecules with enhanced efficacy and desired chemical properties.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Conformational Analysis:â Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. fiveable.me [fiveable.me]

- 5. jk-sci.com [jk-sci.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. Methyl2-(3,4-difluorophenyl)acetate , 98% , 210530-71-5 - CookeChem [cookechem.com]

- 8. 210530-71-5|Methyl 2-(3,4-difluorophenyl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 3,4-Difluorophenylacetic Acid Methyl Ester in Biological Systems

Introduction

3,4-Difluorophenylacetic acid methyl ester is a fluorinated organic compound belonging to the phenylacetic acid derivative class. While its parent compound, 3,4-difluorophenylacetic acid, is recognized as a versatile building block in the synthesis of pharmaceuticals, the specific biological activities and mechanism of action of the methyl ester form are not yet fully elucidated[1][2][3]. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly enhance biological activity[4][5][6]. Phenylacetic acid derivatives, as a class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and metabolic regulatory activities[7][8].

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. Given the absence of direct studies on this specific molecule, we will explore two primary, plausible, and testable hypotheses based on the known biological activities of structurally related phenylacetic acid derivatives. These hypotheses center on:

-

Anti-inflammatory effects through the inhibition of Cyclooxygenase (COX) enzymes.

-

Metabolic and anti-inflammatory regulation via agonism of Peroxisome Proliferator-Activated Receptors (PPARs).

This document will detail the rationale behind these hypotheses, present comprehensive experimental workflows to investigate them, provide step-by-step protocols for key assays, and offer templates for data presentation and interpretation.

Part 1: Hypothesized Mechanism I - Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

Rationale for the Hypothesis

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid (e.g., diclofenac)[9]. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins from arachidonic acid[10]. The presence of the phenylacetic acid scaffold in this compound makes COX inhibition a primary putative mechanism for potential anti-inflammatory activity. The difluoro-substitution on the phenyl ring may further enhance this activity or modulate its selectivity towards COX isoforms (COX-1 and COX-2)[4].

Experimental Workflow for Investigating COX Inhibition

A logical, tiered approach is essential to validate this hypothesis. The workflow is designed to first screen for general anti-inflammatory activity and then to specifically pinpoint COX inhibition as the mechanism.

Caption: Experimental workflow to investigate the anti-inflammatory and COX-inhibitory potential of this compound.

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes[7][11].

Materials:

-

This compound (Test Compound)

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Cofactor solution

-

COX Probe (e.g., a fluorogenic probe)

-

Arachidonic Acid (substrate)

-

NaOH

-

DMSO (for dissolving the test compound)

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound stock (e.g., 10-fold dilutions) in COX Assay Buffer to achieve final assay concentrations.

-

Reconstitute enzymes and prepare working solutions as per the manufacturer's instructions. Keep on ice.

-

Prepare the Reaction Master Mix for each well: 76 µl COX Assay Buffer, 1 µl COX Probe, 2 µl diluted COX Cofactor, and 1 µl of either COX-1 or COX-2 enzyme.

-

-

Assay Plate Setup:

-

Enzyme Control (EC) wells: Add 10 µl of COX Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µl of the respective positive control inhibitor.

-

Test Compound (Sample) wells: Add 10 µl of each dilution of the test compound.

-

Solvent Control wells (optional): Add 10 µl of Assay Buffer with the highest concentration of DMSO used for the test compound.

-

-

Reaction Initiation and Measurement:

-

To all wells, add 80 µl of the appropriate Reaction Master Mix (containing either COX-1 or COX-2).

-

Prepare the Arachidonic Acid/NaOH solution immediately before use.

-

Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in the microplate reader and measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, taking readings every minute.

-

-

Data Analysis:

-

For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (ΔRFU/min).

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Expected Data Summary

The results of the COX inhibition assays should be summarized in a table for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Positive Control) | >10 | ~0.1 | >100 |

| Indomethacin (Non-selective Control) | ~0.5 | ~1.5 | ~0.33 |

Data for control compounds are representative and may vary between assay conditions.

Part 2: Hypothesized Mechanism II - Regulation via PPAR Agonism

Rationale for the Hypothesis

Certain phenylacetic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily[12]. PPARs, particularly PPARα and PPARγ, are key regulators of lipid metabolism, glucose homeostasis, and inflammation. A study on novel phenylacetic acid derivatives showed that some of these compounds exhibit significant PPAR activation[12]. Therefore, it is plausible that this compound could act as a PPAR agonist, thereby exerting metabolic and/or anti-inflammatory effects.

Experimental Workflow for Investigating PPAR Agonism

A cell-based reporter gene assay is the gold standard for identifying and characterizing PPAR agonists. This workflow outlines the steps from initial screening to target gene expression analysis.

Caption: Workflow for investigating the PPAR agonist activity of this compound.

Detailed Protocol: PPARγ Reporter Assay

This protocol describes a transient transfection reporter assay to measure the activation of PPARγ by a test compound[13][14].

Materials:

-

HEK293T or other suitable host cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Expression plasmid for human PPARγ

-

Reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene (PPRE-Luc)

-

Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

-

This compound (Test Compound)

-

Rosiglitazone (Positive Control PPARγ agonist)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection (Day 1):

-

Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of transfection.

-

Co-transfect the cells in each well with the PPARγ expression plasmid, the PPRE-Luc reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of the test compound and Rosiglitazone in the cell culture medium.

-

Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound or controls. Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for another 18-24 hours.

-

-

Luciferase Assay (Day 3):

-

Remove the medium from the wells.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly luciferase activity in each well using the luminometer.

-

Subsequently, measure Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

-

Plot the fold activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Expected Data Summary

The potency and selectivity of the compound as a PPAR agonist can be summarized as follows.

| Compound | PPARα EC50 (µM) | PPARβ/δ EC50 (µM) | PPARγ EC50 (µM) |

| This compound | Experimental | Experimental | Experimental |

| Fenofibrate (PPARα Agonist) | ~5 | >50 | >50 |

| GW501516 (PPARβ/δ Agonist) | >10 | ~0.001 | >10 |

| Rosiglitazone (PPARγ Agonist) | >10 | >10 | ~0.05 |

Data for control compounds are representative and may vary between assay conditions.

Conclusion

This technical guide outlines a structured and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically investigating the two most plausible hypotheses—COX inhibition and PPAR agonism—researchers can efficiently characterize the biological activity of this compound. The provided workflows, detailed protocols, and data presentation formats are designed to ensure experimental robustness and clarity of results. Successful validation of either of these mechanisms would position this compound as a valuable lead compound for the development of novel anti-inflammatory or metabolic disease therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. biocompare.com [biocompare.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]

- 5. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 12. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. indigobiosciences.com [indigobiosciences.com]

Solubility of 3,4-Difluorophenylacetic acid methyl ester in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Difluorophenylacetic Acid Methyl Ester in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimately, the bioavailability of a drug product. This guide provides a comprehensive technical overview of the principles, experimental determination, and predictive modeling of the solubility of this compound in organic solvents. By integrating theoretical foundations with practical, field-proven methodologies, this document serves as a robust resource for scientists and researchers in the pharmaceutical and chemical industries. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from discovery to a marketed product, understanding its solubility profile is not merely a characterization step but a cornerstone of rational process and formulation development. For a compound like this compound, an intermediate or API candidate, its solubility in various organic solvents dictates the efficiency of its synthesis, purification, crystallization, and the feasibility of formulating a stable and bioavailable dosage form.[1][2][3] Poor solubility can lead to significant challenges, including low yields in crystallization, difficulties in purification, and inadequate bioavailability, ultimately hindering the development of new therapeutics.

This guide will delve into the multifaceted nature of solubility, using this compound as a focal point to illustrate key concepts and methodologies.

Physicochemical Properties of this compound

A foundational understanding of the solute's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 3,4-Difluorophenylacetic Acid and its Methyl Ester

| Property | This compound | 3,4-Difluorophenylacetic acid | Data Source |

| Molecular Formula | C9H8F2O2 | C8H6F2O2 | [4][5] |

| Molecular Weight | 186.158 g/mol | 172.13 g/mol | [4][6] |

| Physical State | Liquid | Solid | [4] |

| Melting Point | Not specified | 46-50 °C | |

| CAS Number | 210530-71-5 | 658-93-5 | [4][6] |

The presence of two fluorine atoms on the phenyl ring and the methyl ester functional group are key determinants of the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, which in turn govern its solubility. Esters can act as hydrogen-bond acceptors, a property that influences their interaction with protic solvents.[7]

Theoretical Framework of Solubility

The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility.[8] This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously.

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy balance between breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the solute and solvent mix.

For a solid solute like the parent acid, the dissolution process can be conceptually broken down into the energy required to overcome the crystal lattice energy and the energy released upon solvation of the individual molecules.

Diagram: Thermodynamic Cycle of Dissolution

Caption: Thermodynamic cycle illustrating the enthalpy of solution.

Experimental Determination of Solubility

A systematic and rigorous experimental approach is essential for accurately determining the solubility of a compound. A tiered screening process is often employed in pharmaceutical development.

Initial Qualitative and Semi-Quantitative Screening

The initial phase aims to rapidly assess solubility in a broad range of solvents to identify suitable candidates for further quantitative analysis.

Protocol 1: Small-Scale Solubility Assessment

-

Preparation : Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate small vials.[9]

-

Solvent Addition : Add a selected organic solvent dropwise (e.g., 20-50 µL increments) to each vial.[9]

-

Equilibration : After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for complete dissolution.

-

Classification : Classify the solubility based on the approximate volume of solvent required for dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

This initial screen helps in narrowing down the solvent list for more resource-intensive quantitative studies.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol 2: Isothermal Shake-Flask Solubility Determination

-

System Preparation : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be experimentally determined.

-

Phase Separation : Cease agitation and allow the solid to settle. Alternatively, filter the suspension through a syringe filter compatible with the organic solvent (e.g., PTFE). This step must be performed at the equilibration temperature to prevent precipitation.

-

Quantification : Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the solubility in units of mg/mL or molarity.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Solvate Screening: A Critical Consideration

During solubility studies, it is crucial to be aware of the potential formation of solvates—crystalline forms of the compound that incorporate solvent molecules into their lattice structure.[10][11] Solvate formation can significantly alter the measured solubility.

A systematic solvate screen should be conducted, particularly for solvents in which the compound shows moderate to high solubility.[10][12] This involves techniques such as slurrying, slow evaporation, and anti-solvent addition to induce the crystallization of different solid forms.[10][13] The resulting solids should be analyzed by methods like Powder X-ray Diffraction (PXRD) and Thermal Analysis (TGA/DSC) to identify any new crystalline forms.[10]

Predictive Models for Solubility

While experimental determination is the most accurate approach, predictive models can provide valuable early insights and guide solvent selection, saving time and resources.[1][14]

-

Thermodynamic Models : Approaches like UNIFAC and COSMO-RS use group contributions or quantum chemical calculations to predict activity coefficients and, subsequently, solubility.[15][16] These models are powerful but can be computationally intensive.

-

Machine Learning Models : With the availability of large solubility datasets, machine learning algorithms can be trained to predict solubility based on molecular descriptors.[2][3][14] These models can be very fast and accurate, especially when domain-specific thermodynamic features are incorporated.[14]

The general workflow for a thermodynamic prediction involves calculating the activity coefficient, which is then used in conjunction with the solute's melting properties to estimate solubility.[1][3]

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that must be thoroughly investigated during its development. This guide has outlined a comprehensive approach, from understanding the underlying theoretical principles to implementing robust experimental protocols and leveraging predictive models. A systematic investigation, beginning with broad screening and progressing to precise quantitative measurements, is essential. Furthermore, the potential for solvate formation must be carefully assessed to ensure a complete understanding of the compound's solid-state behavior. By adopting the integrated strategies presented herein, researchers and drug development professionals can effectively navigate the challenges associated with solubility and accelerate the progression of promising chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Systematic solvate screening of trospium chloride: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00744E [pubs.rsc.org]

- 11. Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]

- 12. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Reactivity of 3,4-Difluorophenylacetic Acid Methyl Ester: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and pharmacokinetic properties. The 3,4-difluorophenyl motif, in particular, is of significant interest due to the unique electronic characteristics imparted by the vicinal fluorine atoms. This guide provides a comprehensive technical overview of the reactivity of a key building block, 3,4-difluorophenylacetic acid methyl ester. We will explore its reactions with common reagents, focusing on transformations at both the ester functional group and the aromatic ring. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to inform experimental design.

I. Reactivity at the Ester Functional Group

The ester moiety of this compound is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the 3,4-difluorophenyl ring, which can affect the electrophilicity of the carbonyl carbon.

A. Hydrolysis to 3,4-Difluorophenylacetic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved through saponification. This reaction is crucial for subsequent amide coupling reactions or other modifications where a free carboxylic acid is required.

Causality of Experimental Choices:

Base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis for its typically faster reaction rates and irreversible nature. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion. A final protonation step during acidic workup yields the desired carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq), to the ester solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,4-difluorophenylacetic acid[1][2].

| Parameter | Condition | Rationale |

| Base | NaOH or KOH | Strong nucleophile for efficient saponification. |

| Solvent | Methanol/Water or THF/Water | Co-solvent system to ensure miscibility of the ester and the aqueous base. |

| Temperature | Room Temperature to 60 °C | Increased temperature accelerates the reaction rate. |

| Workup | Acidification | Protonates the carboxylate salt to yield the neutral carboxylic acid. |

B. Amidation with Amines

The direct conversion of the methyl ester to an amide is a highly valuable transformation in medicinal chemistry. This can be achieved through direct aminolysis, often requiring elevated temperatures or the use of catalysts.

Causality of Experimental Choices:

Direct aminolysis of unactivated methyl esters is often a slow process. The reaction can be accelerated by heating, which provides the necessary activation energy for the nucleophilic attack of the amine on the ester carbonyl. Alternatively, various catalysts, such as organocatalysts or metal-based catalysts, can be employed to facilitate the reaction under milder conditions[3][4]. These catalysts typically function by activating the ester or the amine.

Experimental Protocol: Thermal Amidation

-

Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq) with the desired primary or secondary amine (1.2-2.0 eq). A solvent such as ethanol or dioxane may be used, or the reaction can be run neat if the amine is a liquid.

-

Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the specific amine.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the desired amide[5].

Caption: General workflow for the thermal amidation of this compound.

C. Reduction to 2-(3,4-Difluorophenyl)ethanol

The reduction of the ester to the corresponding primary alcohol is a key transformation for accessing a different set of derivatives. This is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LAH).

Causality of Experimental Choices:

Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters to primary alcohols[6][7]. The reaction mechanism involves the initial nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methoxide and forming an aldehyde, which is immediately reduced by another equivalent of hydride to the primary alcohol[7]. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, to prevent the violent reaction of LAH with protic solvents[8].

Experimental Protocol: LAH Reduction

-

Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

-

LAH Suspension: Under an inert atmosphere, carefully add lithium aluminum hydride (LAH) (1.0-1.5 eq) to anhydrous THF.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate until gas evolution ceases[6].

-

Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake with additional THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by distillation or column chromatography.

Caption: Mechanism of ester reduction with Lithium Aluminum Hydride (LAH). R = 3,4-difluorophenyl.

II. Reactivity at the Aromatic Ring

The 3,4-difluorophenyl ring of the title compound can also undergo reactions, primarily electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

A. Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

Directing Effects:

-

Fluorine Atoms: Fluorine is an ortho, para-directing deactivator. It is deactivating due to its strong inductive electron-withdrawing effect, but the lone pairs on fluorine can be donated into the ring through resonance, directing incoming electrophiles to the ortho and para positions[9].

-

-CH₂CO₂Me Group: The methyl acetate side chain is a meta-directing deactivator due to the electron-withdrawing nature of the ester carbonyl group.

Predicted Regioselectivity:

The two fluorine atoms at positions 3 and 4, and the side chain at position 1, create a complex substitution pattern. The positions ortho and para to the fluorine atoms are activated, while the positions meta to the -CH₂CO₂Me group are favored. Considering these effects, the most likely positions for electrophilic attack are C-2 and C-6, which are ortho to one of the fluorine atoms and meta to the other, and also meta to the deactivating side chain. Position C-5 is sterically hindered and electronically disfavored.

Common EAS Reactions:

-

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C-2 or C-6 position.

-

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield the corresponding 2- or 6-halo derivatives.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on deactivated rings and may not proceed efficiently[10].

References

- 1. jk-sci.com [jk-sci.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Methodological & Application

Use of 3,4-Difluorophenylacetic acid methyl ester in pharmaceutical synthesis

An In-Depth Guide to the Application of Methyl 2-(3,4-difluorophenyl)acetate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The 3,4-difluorophenyl motif, in particular, is of significant interest. The strong electron-withdrawing nature of the fluorine atoms can modulate the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. Methyl 2-(3,4-difluorophenyl)acetate serves as a critical and versatile starting material for introducing this valuable moiety into complex pharmaceutical molecules. Its applications range from the synthesis of cardiovascular drugs to agents targeting the central nervous system.[1] This guide provides a detailed overview of its properties, key synthetic applications, and robust protocols for its use, tailored for researchers and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Methyl 2-(3,4-difluorophenyl)acetate

| Property | Value | Reference |

| CAS Number | 210530-71-5 | [2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [2][3] |

| Molecular Weight | 186.16 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [2] |

| IUPAC Name | methyl 2-(3,4-difluorophenyl)acetate | [2] |

| InChI Key | WXOJCEHMQHERFQ-UHFFFAOYSA-N | [2] |

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Reference |

| Pictogram | GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing and eye/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Core Application: A Key Precursor in the Synthesis of Ticagrelor

A prominent application of the 3,4-difluorophenylacetic acid scaffold is in the synthesis of the antiplatelet drug Ticagrelor. Ticagrelor acts by reversibly inhibiting the P2Y12 receptor and is used to prevent thrombotic events in patients with acute coronary syndrome.[4] The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain is essential for its activity, and derivatives of 3,4-difluorophenylacetic acid are pivotal starting materials for constructing this key fragment.[5] The methyl ester provides a stable, easily handled precursor that can be readily converted to the parent acid or other activated species required for subsequent stereoselective cyclopropanation reactions.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and application of Methyl 2-(3,4-difluorophenyl)acetate.

Protocol 1: Synthesis of Methyl 2-(3,4-difluorophenyl)acetate via Fischer Esterification

This protocol details the synthesis of the title compound from its corresponding carboxylic acid. The Fischer esterification is a classic, acid-catalyzed reaction that is both robust and scalable.

Causality: The reaction is driven to completion by using an excess of methanol, which acts as both a reagent and a solvent. The sulfuric acid serves as a proton source, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. The reflux condition ensures the reaction reaches equilibrium at a reasonable rate.

Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenylacetic acid (17.2 g, 0.1 mol).

-

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water with stirring.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL) to remove residual water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

-

Purification: Purify the crude product by vacuum distillation to obtain Methyl 2-(3,4-difluorophenyl)acetate as a clear liquid.[7]

Protocol 2: Application in the Synthesis of a Key Pharmaceutical Intermediate

This protocol outlines a representative transformation where the methyl ester is hydrolyzed to its parent acid, which is then used in a subsequent reaction, a common sequence in multi-step pharmaceutical synthesis. The resulting acid can be activated and used to form amides or other derivatives.

Causality: The first step, saponification, uses a strong base (NaOH) to hydrolyze the ester back to the more reactive carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate to yield the free carboxylic acid. This acid is a versatile intermediate for various coupling reactions.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-(3,4-difluorophenyl)acetate (18.6 g, 0.1 mol) in ethanol (80 mL).

-

Base Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (40 mL) to the flask with stirring.

-

Saponification: Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.[8]

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[8] A precipitate of the carboxylic acid should form.

-

Isolation: Extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,4-Difluorophenylacetic acid as a solid.[8] This product is often of sufficient purity for the next step or can be recrystallized if necessary.

Analytical Quality Control

Ensuring the purity and identity of Methyl 2-(3,4-difluorophenyl)acetate and its derivatives is crucial for reproducible results in subsequent synthetic steps.

-

High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of the final compound and monitoring reaction progress. Both normal- and reversed-phase methods can be developed.[9]

-

Gas Chromatography (GC): Suitable for analyzing the volatile methyl ester, providing information on purity and the presence of residual solvents.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for confirming the chemical structure of the fluorinated compound and its products, providing unambiguous structural elucidation.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

By leveraging the strategic placement of fluorine atoms, Methyl 2-(3,4-difluorophenyl)acetate stands out as a valuable reagent. The protocols and data presented here offer a robust framework for its synthesis and application, empowering chemists to construct complex molecular architectures for next-generation therapeutics.

References

- 1. 3,4-Difluorophenylacetic acid methyl ester [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. jocpr.com [jocpr.com]

- 6. uakron.edu [uakron.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 3,4-Difluorophenylacetic acid 98 658-93-5 [sigmaaldrich.com]

Application Notes: 3,4-Difluorophenylacetic Acid Methyl Ester as a Strategic Chemical Intermediate in Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of methyl 2-(3,4-difluorophenyl)acetate as a pivotal intermediate in organic synthesis. The strategic incorporation of a 3,4-difluorophenyl motif is a validated strategy in modern medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve target-binding affinity. This document details the causality behind its utility and provides field-proven, step-by-step protocols for its application in key synthetic transformations, including α-alkylation, direct amidation, and Claisen condensation. Each protocol is designed as a self-validating system, complete with mechanistic insights, data tables, and workflow diagrams to ensure reproducibility and successful implementation in the laboratory.

Introduction: The Strategic Value of the 3,4-Difluorophenyl Moiety

The substitution of hydrogen with fluorine in drug candidates is a cornerstone of modern pharmaceutical design. The 3,4-difluorosubstitution pattern on a phenyl ring offers a unique combination of electronic and steric properties. The two fluorine atoms act as strong electron-withdrawing groups, which can significantly alter the acidity of adjacent protons and influence the reactivity of the entire molecule.[1][2] Furthermore, this substitution pattern is known to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation and improve cell membrane permeability, making it a valuable feature in the design of centrally active agents.[1]